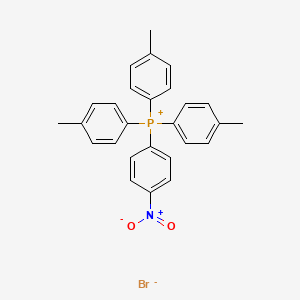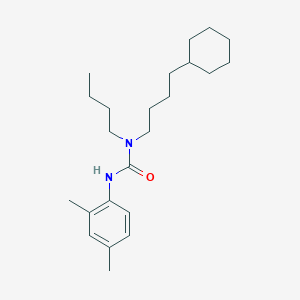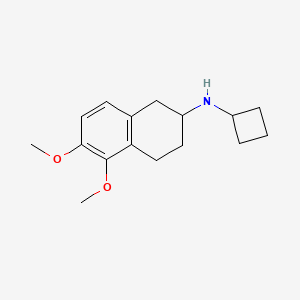![molecular formula C17H15ClN2S B14381155 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole CAS No. 89442-39-7](/img/structure/B14381155.png)
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenylsulfanyl group may interact with biological membranes, affecting their permeability and function. The chlorophenyl group can participate in hydrophobic interactions with proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-benzimidazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-pyrazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-triazole
Comparison: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. Compared to its benzimidazole, pyrazole, and triazole analogs, the imidazole derivative may exhibit different reactivity and binding affinities due to the distinct electronic and steric effects of the imidazole ring.
Propiedades
Número CAS |
89442-39-7 |
|---|---|
Fórmula molecular |
C17H15ClN2S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-15-8-6-14(7-9-15)12-17(20-11-10-19-13-20)21-16-4-2-1-3-5-16/h1-11,13,17H,12H2 |
Clave InChI |
RBQBJDIGIBUWRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)




![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)




